

Part 1: Quantitative Profiling & Stability at 37°C

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Compound of Interest

Compound Name: TC Ntr1 17

Cat. No.: B560252

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TC Ntr1 17 (an ML301-class analog) is a lipophilic non-peptide ligand. Its stability in cell culture media at 37°C is not primarily limited by chemical degradation (such as hydrolysis or oxidation), but rather by phase separation (precipitation) and extensive plasma protein binding.

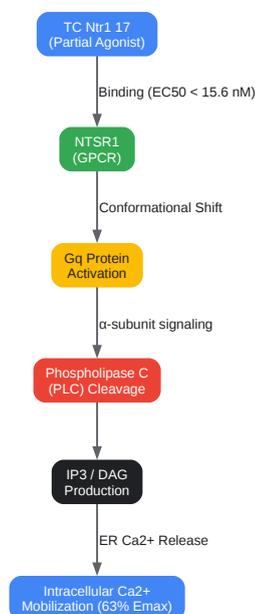
Below is the consolidated quantitative data you must factor into your assay design:

Table 1: Physicochemical and Stability Parameters of **TC Ntr1 17** in Aqueous/Media Conditions

Parameter	Value / Metric	Causality / Impact on Assay
Receptor Selectivity	>50-fold for NTS1 over NTS2 / GPR35	Ensures target engagement without off-target noise in complex cell models.
Pharmacodynamics	EC ₅₀ < 15.6 nM, E _{max} = 63% [1]	Operates as a partial agonist; maximal calcium mobilization is lower than endogenous NTS.
Chemical Stability (37°C)	~100% remaining at 3 hours[2] [3]	The pyrazole/quinoline core is highly stable against extracellular proteases, unlike native peptides.
Aqueous Solubility (pH 7.4)	~0.45 – 1.2 µM (PBS)[2]	Poor intrinsic aqueous solubility necessitates precise DMSO serial dilutions to prevent nucleation.
Protein Binding (Serum)	>98% bound at 1–10 µM[2][3]	High binding to FBS/BSA creates a "sink effect," drastically reducing the free active fraction of the drug.

Part 2: Visualizing the Mechanism of Action

To understand what you are measuring, we must first look at the signal transduction cascade triggered by **TC Ntr1 17**. The compound binds to an allosterically widened hydrophobic subpocket of NTSR1[4], favoring an active conformation that triggers Gq signaling.



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Figure 1: Signal transduction of **TC Ntr1 17** mediating Gq-coupled intracellular Ca²⁺ mobilization.

Part 3: Troubleshooting Guide (FAQs)

Q1: I am observing a rapid loss of efficacy in my 48-hour 37°C incubation assays. Is **TC Ntr1 17** degrading?

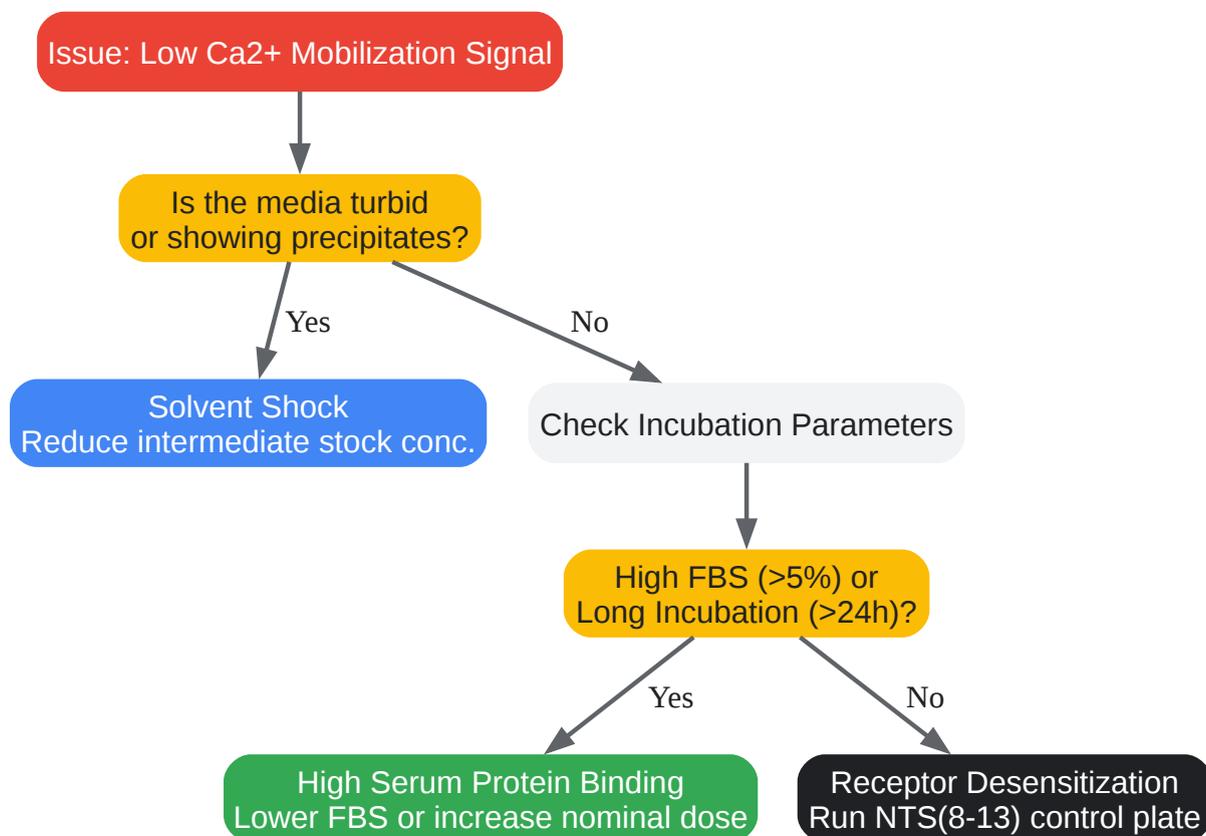
Application Scientist Insight: No, the molecule is chemically stable. The pyrazole scaffold resists standard hydrolysis. The loss of efficacy is caused by Protein Binding Equilibrium. In media containing 10% Fetal Bovine Serum (FBS), >98% of **TC Ntr1 17** binds to serum albumin[2]. At 37°C, as cells proliferate and internalize media components, the equilibrium shifts. The Fix: You must account for the free fraction. If your assay requires long-term incubation, transition your cells to a reduced-serum media (1-2% FBS) 12 hours prior to the addition of the compound. Alternatively, calculate the nominal dose required by multiplying your target free concentration by a factor of 50.

Q2: When I add my compound to the 37°C cell culture media, the well becomes cloudy, and my calcium mobilization signal drops. What happened?

Application Scientist Insight: You have induced Solvent Shock and Nucleation. **TC Ntr1 17** is typically stored in 100% DMSO. If you pipet a high-concentration DMSO stock directly into aqueous media, the local interface experiences immediate supersaturation. The lipophilic molecules instantly aggregate and precipitate before they can disperse, effectively removing the drug from the solution. The Fix: Implement a strict "step-down" serial dilution protocol (detailed in Part 4) to gently transition the molecule from the organic phase to the aqueous phase.

Q3: How can I confirm that my negative results are due to compound handling rather than receptor desensitization?

Application Scientist Insight: Trust in your data requires a self-validating assay. If you observe low signal, you must isolate the variable: is it the drug or the cell? The Fix: Always run a parallel control plate using the endogenous peptide NTS(8-13). If NTS(8-13) elicits a 100% E_{max} response but **TC Ntr1 17** fails, the issue lies in your compound's solubility or media formulation. If both fail, your cells have down-regulated NTSR1 or the assay system itself is compromised.



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Figure 2: Diagnostic logic tree for resolving suppressed assay signals with TC Ntr1 17.

Part 4: Self-Validating Protocol (SOP) for TC Ntr1 17 Media Preparation

To circumvent the solubility and binding issues detailed above, follow this standard operating procedure. This workflow ensures that the final media maintains a stable, dissolved fraction of the agonist at 37°C.

Materials Required:

- **TC Ntr1 17** Powder (Store desiccated at 4°C)

- Anhydrous DMSO (sterile)
- Cell culture media (pre-warmed to 37°C)
- Low-bind microcentrifuge tubes

Step-by-Step Methodology:

- **Primary Stock Generation:** Reconstitute **TC Ntr1 17** in anhydrous DMSO to a concentration of 10 mM. **Causality:** Using anhydrous DMSO prevents water absorption from the air, which can prematurely lower the solubility threshold of the stock over multiple freeze-thaw cycles. Aliquot into 10 µL volumes and store at -20°C[1].
- **Thermal Equilibration:** Thaw one 10 µL aliquot strictly at room temperature. Simultaneously, pre-warm your assay media (ideally 1% FBS to limit protein sequestration) in a 37°C water bath.
- **Intermediate Dilution (The Critical Step):** Do not dilute directly to the final concentration. First, create a 100 µX intermediate stock in 100% DMSO.
- **Aqueous Transition:** Take 1 volume of your intermediate DMSO stock and inject it vigorously into 99 volumes of the 37°C pre-warmed media while vortexing. **Causality:** The mechanical shear of vortexing coupled with the thermal kinetic energy at 37°C forces the rapid dispersion of the lipophilic molecules before they can thermodynamically associate and nucleate into precipitates.
- **Final Well Application:** Immediately apply this 10x working solution to your cell culture wells to achieve a final DMSO concentration of ≤0.1%, which eliminates solvent-induced cellular toxicity.
- **System Validation:** In rows H1-H12 of your plate, spike in NTS(8-13) instead of **TC Ntr1 17** as a positive dynamic range control.



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Figure 3: Optimized formulation workflow for lipophilic small-molecule transition to aqueous phase.

References

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